

JKE-1716: A Technical Guide to Ferroptosis Induction via Covalent GPX4 Inhibition

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Compound of Interest

Compound Name: **JKE-1716**

Cat. No.: **B3025893**

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Introduction

Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation, which has emerged as a promising therapeutic avenue in oncology, particularly for therapy-resistant cancers. A key regulator of this pathway is Glutathione Peroxidase 4 (GPX4), an enzyme that neutralizes lipid hydroperoxides. Inhibition of GPX4 leads to an accumulation of lipid reactive oxygen species (ROS) and subsequent execution of ferroptotic cell death. **JKE-1716** is a potent and selective covalent inhibitor of GPX4, demonstrating significant potential as a tool compound for studying ferroptosis and as a starting point for the development of novel anticancer therapeutics.^[1] This guide provides an in-depth overview of **JKE-1716**, including its mechanism of action, available quantitative data, and detailed experimental protocols for its study.

Core Concepts: JKE-1716 and its Mechanism of Action

JKE-1716 is a derivative of the known GPX4 inhibitor ML210.^[1] It contains a nitrolic acid moiety that functions as a masked nitrile-oxide electrophile.^{[2][3]} This unique chemical feature allows for the covalent targeting of the selenocysteine residue in the active site of GPX4.^[3] This irreversible binding inactivates the enzyme, preventing the reduction of lipid peroxides and thereby inducing ferroptosis.^{[1][4]}

The induction of ferroptosis by **JKE-1716** can be rescued by the lipophilic antioxidant ferrostatin-1, confirming that its cytotoxic effects are mediated through the ferroptotic pathway.

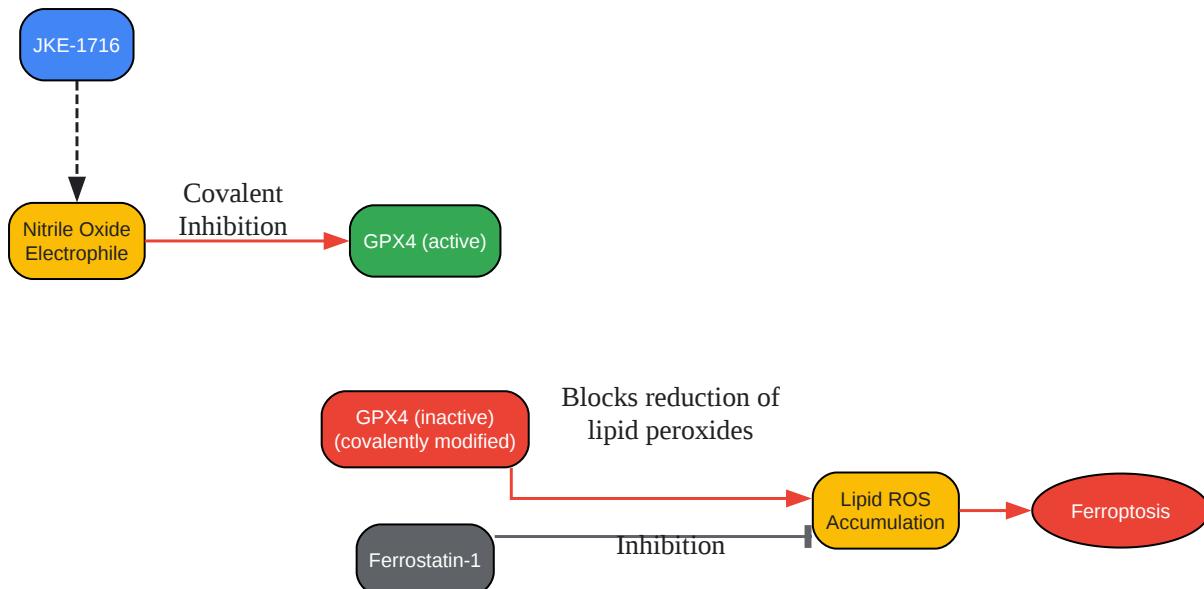
[5]

Quantitative Data Summary

While a comprehensive table of IC50 values for **JKE-1716** across a wide range of cancer cell lines is not readily available in the public domain, existing studies highlight its potent activity in specific cell lines known to be sensitive to GPX4 inhibition. The available data on the biological activity of **JKE-1716** and related compounds are summarized below.

Compound	Target	Cell Line(s)	Activity Metric	Value	Reference
JKE-1716	GPX4	HT1080, LOX-IMVI	Not specified	Potent ferroptosis inducer	[4][6]
JKE-1674 (active metabolite of ML210)	GPX4	LOX-IMVI	GI50	1.0 ± 0.20 μM	[5]
RSL3	GPX4	Pfa1	IC50	100 nM	[6]
ML162	GPX4	BJ- TERT/LT/ST/ RASV12	IC50	25 nM	[6]
ML210	GPX4	BJ- TERT/LT/ST/ RASV12	IC50	71 nM	[6]
FIN56	GPX4	HT1080	IC50	5 μM	[6]
FINO2	GPX4	HT1080	IC50	5.8 μM	[6]

Signaling Pathway of JKE-1716-Induced Ferroptosis



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Caption: Signaling pathway of **JKE-1716**-induced ferroptosis.

Experimental Protocols

Cell Viability Assay

This protocol is adapted from standard cell viability assays and is suitable for assessing the cytotoxic effects of **JKE-1716**.

1. Materials:

- LOX-IMVI human melanoma cell line[7]
- RPMI-1640 medium with 10% FBS and 2 mM L-glutamine[7]
- **JKE-1716** (dissolved in DMSO)
- Ferrostatin-1 (optional, for rescue experiments)

- 96-well plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent[8]
- Solubilization solution (for MTT)
- Microplate reader

2. Procedure:

- Seed LOX-IMVI cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
- Prepare serial dilutions of **JKE-1716** in culture medium. The final DMSO concentration should be kept below 0.1%.
- For rescue experiments, pre-treat cells with ferrostatin-1 (typically 1-10 μ M) for 1-2 hours before adding **JKE-1716**.
- Remove the overnight culture medium and add 100 μ L of the medium containing different concentrations of **JKE-1716** (with or without ferrostatin-1).
- Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO2.
- Add 10 μ L of MTT solution (5 mg/mL in PBS) or 20 μ L of MTS solution to each well and incubate for 2-4 hours at 37°C.[8]
- If using MTT, add 100 μ L of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
- Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
- Calculate cell viability as a percentage of the vehicle-treated control and plot dose-response curves to determine the GI50/IC50 values.

Lipid Peroxidation Assay (C11-BODIPY Staining)

This protocol describes the measurement of lipid ROS accumulation, a hallmark of ferroptosis, using the fluorescent probe C11-BODIPY 581/591.

1. Materials:

- Cells of interest (e.g., HT1080 or LOX-IMVI)
- **JKE-1716**
- C11-BODIPY 581/591 (stock solution in DMSO)
- Culture medium
- Phosphate-buffered saline (PBS)
- Flow cytometer or fluorescence microscope

2. Procedure:

- Seed cells in appropriate culture vessels (e.g., 6-well plates for flow cytometry, glass-bottom dishes for microscopy) and allow them to adhere.
- Treat cells with **JKE-1716** at the desired concentration and for the desired time. Include a vehicle control and a positive control (e.g., RSL3).
- Towards the end of the treatment period, add C11-BODIPY 581/591 to the culture medium at a final concentration of 1-5 μ M.
- Incubate for 30-60 minutes at 37°C, protected from light.
- Wash the cells twice with warm PBS.
- For flow cytometry, harvest the cells by trypsinization, wash with PBS, and resuspend in PBS for analysis.
- For fluorescence microscopy, add fresh PBS or imaging buffer to the cells.

- Analyze the cells immediately. For C11-BODIPY, lipid peroxidation is indicated by a shift in fluorescence emission from red (~591 nm) to green (~510 nm).^[9] The ratio of green to red fluorescence intensity can be used to quantify lipid peroxidation.

Western Blot for GPX4

This protocol is for assessing the protein levels of GPX4 after treatment with **JKE-1716**.

1. Materials:

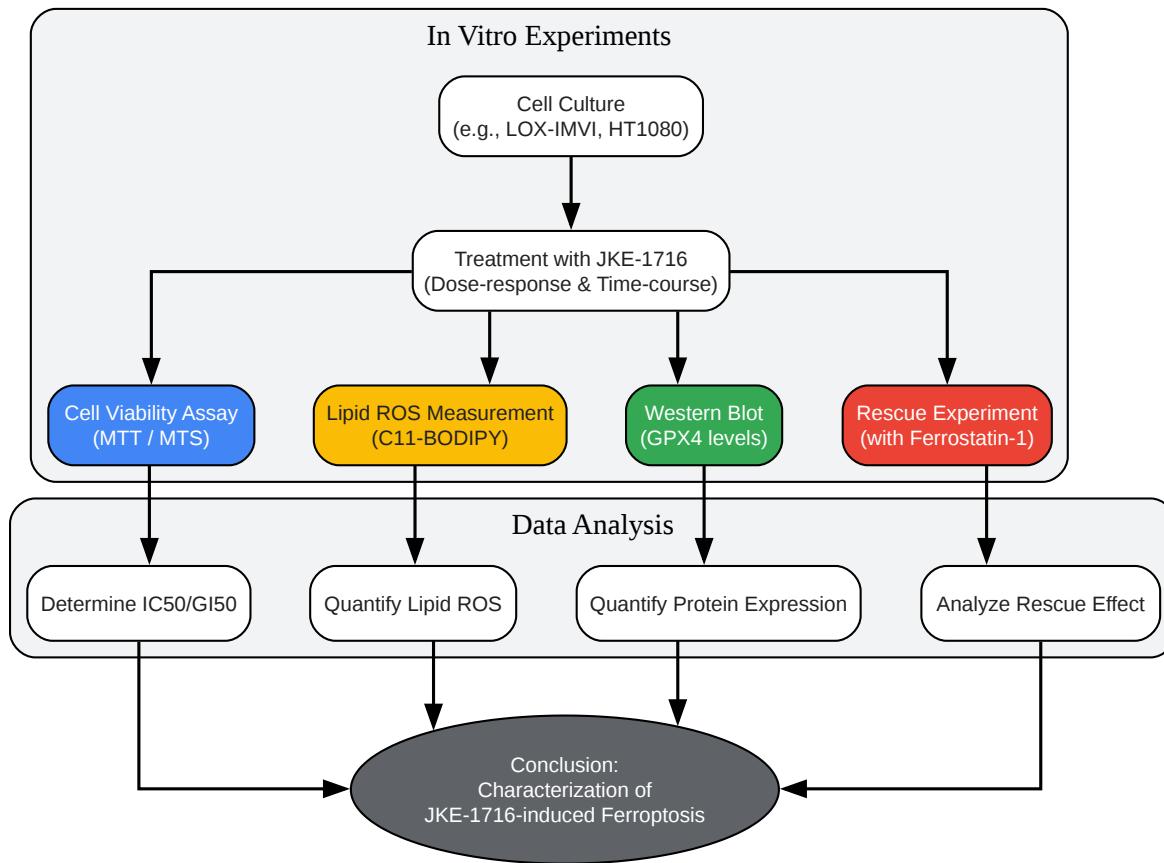
- Cells of interest
- JKE-1716**
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibody against GPX4
- Primary antibody against a loading control (e.g., GAPDH or β -actin)
- HRP-conjugated secondary antibody
- Enhanced chemiluminescence (ECL) substrate
- Imaging system

2. Procedure:

- Seed cells and treat with **JKE-1716** as desired.
- Wash cells with cold PBS and lyse them on ice with lysis buffer.

- Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
- Determine the protein concentration of the supernatant using a BCA assay.
- Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary anti-GPX4 antibody overnight at 4°C.
- Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again with TBST.
- Apply ECL substrate and visualize the protein bands using an imaging system.
- Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.

Experimental Workflow for Studying JKE-1716



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